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Isononyl alcohol - 68526-84-1

Isononyl alcohol

Catalog Number: EVT-8109755
CAS Number: 68526-84-1
Molecular Formula: C9H20O
Molecular Weight: 144.25 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
7-methyloctan-1-ol is a primary alcohol that is octane which is substituted by a methyl group at position 7 and a hydroxy group at position 1. It is a fragrance ingredient. It has a role as a fragrance.
Source and Classification

Isononyl alcohol belongs to the class of oxo alcohols, which are produced via hydroformylation processes. It is classified under primary alcohols due to its terminal hydroxyl group. The compound is typically synthesized from feedstocks such as isooctene and can be produced using various catalytic methods involving cobalt or other metal catalysts.

Synthesis Analysis

Methods of Synthesis

Isononyl alcohol is synthesized primarily through two methods:

  1. Hydroformylation:
    • This process involves the reaction of isooctene with synthesis gas (a mixture of carbon monoxide and hydrogen) in the presence of a catalyst, often cobalt-based.
    • The reaction conditions typically require high pressure and temperature to facilitate the formation of aldehydes, which are then hydrogenated to produce the corresponding alcohol.
  2. Dimerization of Butenes:
    • Butenes are dimerized to form octenes, which are subsequently subjected to hydroformylation.
    • The reaction parameters include temperatures around 150-200 °C and pressures ranging from 10 to 30 bar, depending on the specific catalyst used.

Technical Details

  • The hydroformylation process can be optimized by adjusting catalyst concentration, temperature, and pressure to maximize yield and minimize by-products.
  • The Exxon process is one notable industrial method for producing isononyl alcohol, utilizing cobalt catalysts for efficient conversion.
Molecular Structure Analysis

Isononyl alcohol has a molecular weight of 144.25 g/mol. Its structure features a nine-carbon chain with a hydroxyl group (-OH) at one end, making it a primary alcohol. The structural formula can be represented as follows:

CH3 CH2 7CH2OH\text{CH}_3\text{ CH}_2\text{ }_7\text{CH}_2\text{OH}

Data and Analyses

  • Boiling Point: Approximately 215 °C
  • Solubility: Slightly soluble in water but soluble in organic solvents.
  • Density: Approximately 0.83 g/cm³ at 20 °C.
Chemical Reactions Analysis

Isononyl alcohol participates in several chemical reactions typical for alcohols:

  1. Oxidation:
    • Can be oxidized to isononanoic acid using strong oxidizing agents like potassium permanganate or chromium trioxide.
  2. Reduction:
    • Under mild reducing conditions (e.g., sodium borohydride), it can be converted to isononyl aldehyde.
  3. Substitution Reactions:
    • Isononyl alcohol can react with inorganic acids (e.g., hydrochloric acid) to form alkyl halides.
    • It also reacts with aldehydes and alkene oxides in various synthetic pathways.

Technical Parameters

  • Typical reaction conditions for oxidation may involve temperatures between 50-70 °C and the presence of solvents like acetone or water.
  • For reduction reactions, sodium borohydride is often used in aqueous or alcoholic solutions at room temperature.
Mechanism of Action

The mechanism of action for isononyl alcohol primarily relates to its role as a solvent and precursor in various chemical syntheses. As a plasticizer, it enhances the flexibility and durability of polymers such as polyvinyl chloride (PVC).

Data and Analyses

  • In cosmetic formulations, isononyl alcohol acts as an emollient, providing moisturizing properties while also serving as a fragrance ingredient.
  • Toxicological studies indicate that while it may cause skin irritation upon prolonged exposure, it is generally considered safe for regulated use in personal care products.
Physical and Chemical Properties Analysis

Relevant Data

  • Isononyl alcohol exhibits hydrophobic characteristics due to its long carbon chain, making it effective in formulations requiring water resistance.
  • Its low volatility contributes to its utility in applications where evaporation needs to be minimized.
Applications

Isononyl alcohol has numerous applications across various fields:

  1. Plasticizers:
    • It serves as a key ingredient in the production of diisononyl phthalate and diisononyl adipate, enhancing the flexibility of plastics.
  2. Cosmetics:
    • Used in personal care products for its emollient properties and as a solvent for fragrances.
  3. Pharmaceuticals:
    • Acts as an intermediate in the synthesis of certain medications and formulations.
  4. Industrial Applications:
    • Employed in manufacturing automotive parts, electrical wires, and other materials requiring durable properties.
  5. Surfactants:
    • Utilized in formulations requiring surfactants for cleaning or emulsifying purposes.
Synthesis and Production Methodologies

Industrial Hydroformylation Processes for Isononyl Alcohol Synthesis

Hydroformylation, or the oxo process, dominates industrial isononyl alcohol (INA) production. This two-step method first involves reacting C8 olefins (primarily mixed octenes) with syngas (CO + H₂) under high pressure (15-30 MPa) and moderate temperatures (120-180°C) to form C9 aldehydes. Subsequent catalytic hydrogenation converts these aldehydes to INA [4] [6]. Key catalytic systems include:

  • Homogeneous catalysts: Rhodium complexes with triphenylphosphine ligands, achieving 95% selectivity toward branched C9 aldehydes. Their high activity allows lower operating pressures (≤5 MPa) compared to older cobalt catalysts [6].
  • Heterogeneous catalysts: Solid cobalt or rhodium supported on porous carriers (e.g., silica, diatomite), enabling easier catalyst recovery and reduced metal contamination. Recent innovations achieve 85-90% aldehyde yield with phosphine-modified cobalt systems [6].

Feedstock flexibility is critical, with octenes derived from n-butene dimerization (discussed in Section 1.2). Post-reaction purification involves multistage distillation to isolate INA (>99% purity) from byproducts like iso-octanol and heavy alcohols [6].

Table 1: Industrial Hydroformylation Process Conditions

ParameterRhodium-BasedCobalt-Based
Temperature (°C)120-140150-180
Pressure (MPa)1-520-30
Selectivity to INA (%)90-9580-85
Catalyst RecoveryComplexModerate

Catalytic Innovations in Octene Dimerization and Isomerization

Octene production relies on butene dimerization, where catalytic advancements optimize branching for superior INA performance:

  • Acid catalysts: Traditional liquid acids (H₂SO₄, HF) dimerize n-butenes (e.g., isobutene, 1-butene) but face corrosion and waste challenges. Modern solid acid catalysts—zeolites (ZSM-5, mordenite) and amorphous silica-alumina—enable selective dimerization with 70-85% octene yield. For example, NiSO₄/Al₂O₃ catalysts achieve 80% selectivity to diisobutylene (2,4,4-trimethylpentene) [1] [6].
  • Isomerization control: Lewis acids (BF₃, AlCl₃) or metal oxides (MgO) isomerize linear octenes to branched structures critical for high-performance plasticizers. This step ensures ≥85% branched olefins in hydroformylation feedstocks [6].
  • Phosphine ligands: Modifying cobalt with tributylphosphine boosts linear-to-branched (l:b) aldehyde ratios from 1:4 to 1:8, enhancing INA suitability for DINP plasticizers [6].

Table 2: Catalytic Systems for Butene Dimerization

Catalyst TypeExampleOctene Yield (%)Branching Degree
Liquid AcidH₂SO₄75-80Moderate
Solid ZeoliteNi-ZSM-580-85High
Metal-SupportedNiSO₄/Al₂O₃78-82High

Comparative Analysis of C4 Chemical vs. ExxonMobil Process Pathways

INA production employs two primary pathways differing in feedstock and branching profiles:

  • C4 Chemical Pathway: Dominates global production (≥70%). Butenes from steam crackers or FCC units undergo dimerization to mixed octenes (e.g., diisobutylene), followed by hydroformylation/hydrogenation. Delivers highly branched INA (e.g., 7-methyloctan-1-ol), ideal for heat-stable plasticizers like DINP [4] [8].
  • ExxonMobil Pathway: Uses propylene tetramerization to generate highly branched C12 olefins, which are cracked to C9 olefins. Yields INA with distinct isomer profiles (e.g., 3,5,5-trimethylhexanol), offering superior low-temperature flexibility in PVC applications [8] [9].

Branching differences impact downstream performance:

  • C4-derived INA: Higher thermal stability for cables/automotive.
  • ExxonMobil-derived INA: Enhanced solubility for adhesives/coatings.Environmental trade-offs exist: C4 routes utilize cheaper feedstocks but require rigorous olefin purification, while ExxonMobil methods have higher energy intensity [4] [9].

Sustainable Production Technologies: LP OxoSM and Energy Efficiency Metrics

Recent innovations prioritize energy and carbon footprint reduction:

  • LP OxoSM Technology: Licensed by Dow/JM, this process integrates hydroformylation and hydrogenation in a single loop, cutting energy use by 15% and capital costs by 20%. It employs rhodium biphephos catalysts, enabling near-quantitative aldehyde conversion at ≤100°C and 2–4 MPa [9].
  • Waste minimization: Water recycling rates exceed 95% in modern plants, while gaseous byproducts (e.g., propane) are captured for fuel. The Zibo Qixiang Tengda plant (China) targets 200,000 t/year INA with 30% lower CO₂ emissions than conventional methods [9].
  • Renewable feedstocks: Bio-based butenes (from dehydration of biobutanol) are being piloted, potentially reducing cradle-to-gate emissions by 50% [4].

Table 3: Sustainability Metrics for INA Production

TechnologyEnergy Use (GJ/t)CO₂ Emissions (t/t INA)Catalyst Efficiency
Conventional Cobalt8.52.8Low
Rhodium Homogeneous6.01.9High
LP OxoSM5.11.4Very High

Feedstock Optimization for Butene-Derived Isononyl Alcohol

Feedstock composition directly dictates INA yield and isomer distribution:

  • Butene sourcing: FCC C4 streams (from refineries) contain 40–50% n-butenes (1-butene, 2-butene) and 15–20% isobutene. Selective separation via extraction or distillation isolates isobutene for dimerization to diisobutylene (highly branched octene). n-Butenes dimerize to linear octenes, requiring isomerization [3] [6].
  • Impurity management: Butadiene (<0.5 ppm) and sulfur (<1 ppm) are critical to prevent catalyst poisoning. Adsorption on molecular sieves or selective hydrogenation ensures feed purity [6].
  • Integration advantages: Sites like Evonik’s Marl complex co-locate butene extraction, dimerization, and oxo units, slashing logistics costs. Utilizing mixed butenes maximizes octene yield to 2.5–2.7 t per t of butene feed [4] [6].

Future advancements focus on crude C4 valorization—direct oligomerization of unpurified streams using acidic ionic liquids—to bypass separation steps and reduce energy use by 25% [6].

All mentioned compounds: Isononyl alcohol (INA), Diisononyl phthalate (DINP), Diisononyl adipate (DINA), Triisononyl trimellitate (TINTM), Diisodecyl phthalate (DIDP), 7-methyloctan-1-ol, 3,5,5-Trimethyl-1-hexanol.

Properties

CAS Number

68526-84-1

Product Name

Isononyl alcohol

IUPAC Name

7-methyloctan-1-ol

Molecular Formula

C9H20O

Molecular Weight

144.25 g/mol

InChI

InChI=1S/C9H20O/c1-9(2)7-5-3-4-6-8-10/h9-10H,3-8H2,1-2H3

InChI Key

QDTDKYHPHANITQ-UHFFFAOYSA-N

SMILES

CC(C)CCCCCCO

Canonical SMILES

CC(C)CCCCCCO

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